molecular formula C10H10BrNO2 B12900350 5-((2-Bromophenyl)methyl)-2-oxazolidinone CAS No. 62825-92-7

5-((2-Bromophenyl)methyl)-2-oxazolidinone

Katalognummer: B12900350
CAS-Nummer: 62825-92-7
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: WEELDJDMRQTFIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromobenzyl)oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-bromobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromobenzyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through various methods. One common approach is the combination of an asymmetric aldol reaction followed by a modified Curtius protocol, which allows for effective intramolecular cyclization . Another method involves the use of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalytic system to synthesize oxazolidinones from propargylic amines and carbon dioxide under mild conditions .

Industrial Production Methods

Industrial production methods for 5-(2-bromobenzyl)oxazolidin-2-one are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Bromobenzyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxazolidinone ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.

    Sutezolid: Another oxazolidinone antibiotic under development for the treatment of multidrug-resistant tuberculosis.

    Eperezolid: A related compound with similar antibacterial properties.

Uniqueness

5-(2-Bromobenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its bromine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

62825-92-7

Molekularformel

C10H10BrNO2

Molekulargewicht

256.10 g/mol

IUPAC-Name

5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)

InChI-Schlüssel

WEELDJDMRQTFIE-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.